molecular formula C14H6F5NO2 B12592627 1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene CAS No. 649758-72-5

1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene

Cat. No.: B12592627
CAS No.: 649758-72-5
M. Wt: 315.19 g/mol
InChI Key: ROOXPVLKLAPZGY-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a nitrophenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with pentafluorobenzene and 2-nitrobenzaldehyde.

    Reaction Conditions: The key reaction is a Wittig reaction, where the aldehyde group of 2-nitrobenzaldehyde reacts with a phosphonium ylide derived from pentafluorobenzene. This reaction is usually carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF) at low temperatures.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethenyl group, to form epoxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Derivatives with different functional groups replacing the fluorine atoms.

    Reduction: 1,2,3,4,5-Pentafluoro-6-[2-(2-aminophenyl)ethenyl]benzene.

    Oxidation: Epoxides or other oxidized forms of the ethenyl group.

Scientific Research Applications

1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene has several applications in scientific research:

    Materials Science: Used in the development of advanced materials with unique electronic and optical properties.

    Pharmaceuticals: Potential intermediate in the synthesis of drugs due to its fluorinated structure, which can enhance the metabolic stability and bioavailability of pharmaceuticals.

    Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological molecules and potential use in imaging or diagnostic applications.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its unique structure.

    Pathways Involved: The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological targets, while the fluorinated benzene ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5-Pentafluoro-6-iodobenzene
  • 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
  • 1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene

Uniqueness

1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene is unique due to the presence of both a highly fluorinated benzene ring and a nitrophenyl group. This combination imparts distinct chemical properties, such as high electron-withdrawing capacity and potential for diverse chemical modifications, making it valuable for various applications.

Properties

CAS No.

649758-72-5

Molecular Formula

C14H6F5NO2

Molecular Weight

315.19 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene

InChI

InChI=1S/C14H6F5NO2/c15-10-8(11(16)13(18)14(19)12(10)17)6-5-7-3-1-2-4-9(7)20(21)22/h1-6H

InChI Key

ROOXPVLKLAPZGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-]

Origin of Product

United States

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